molecular formula C20H20BrN5O2S B2778168 5-[(3-bromophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887221-00-3

5-[(3-bromophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2778168
CAS No.: 887221-00-3
M. Wt: 474.38
InChI Key: VGAZCZAKOMOPGG-UHFFFAOYSA-N
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Description

This compound features a fused triazolo[3,2-b][1,3]thiazole core substituted with a 3-bromophenyl group, a furan-2-yl moiety, and a 4-methylpiperazine side chain. The bromophenyl group may enhance lipophilicity and target binding, while the methylpiperazine substituent could improve solubility and bioavailability. The furan ring contributes to π-π stacking interactions, a common feature in bioactive molecules .

Properties

IUPAC Name

5-[(3-bromophenyl)-(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN5O2S/c1-24-7-9-25(10-8-24)16(13-4-2-5-14(21)12-13)17-19(27)26-20(29-17)22-18(23-26)15-6-3-11-28-15/h2-6,11-12,16,27H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAZCZAKOMOPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC(=CC=C2)Br)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[(3-bromophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the thiazolo[3,2-b][1,2,4]triazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the furan ring: This step involves the coupling of the furan moiety with the thiazolo[3,2-b][1,2,4]triazole core.

    Attachment of the bromophenyl group: This can be done via a substitution reaction, where a bromophenyl precursor is reacted with the intermediate compound.

    Incorporation of the methylpiperazine moiety: This step involves the reaction of the intermediate with 4-methylpiperazine under suitable conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

5-[(3-bromophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify certain functional groups within the molecule.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.

    Coupling Reactions: The furan ring and other aromatic moieties can undergo coupling reactions to form larger, more complex structures.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution and coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[(3-bromophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

    Chemical Biology: The compound can be used to probe the interactions between small molecules and biological targets.

    Industrial Applications: It may have applications in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-[(3-bromophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Key Research Findings

  • Substituent Impact : Bromophenyl and chlorophenyl groups correlate with antimicrobial activity, while methoxyphenyl groups () may favor antifungal targeting .
  • Heterocyclic Core : Triazolo-thiazoles (target, ) exhibit slightly higher rigidity than triazolo-thiadiazoles (), influencing target selectivity.
  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to and , involving cyclocondensation and Schiff base formation .

Biological Activity

The compound 5-[(3-bromophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a novel synthetic derivative that has shown promising biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure includes a triazole ring fused with a thiazole moiety and is substituted with a bromophenyl group and a piperazine derivative. Its molecular formula is C16H18BrN5O1SC_{16}H_{18BrN_{5}O_{1}S} with a molecular weight of approximately 396.32 g/mol. The presence of both furan and triazole rings suggests potential for diverse biological interactions.

Antimicrobial Activity

Research indicates that compounds containing triazole and thiazole scaffolds exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives similar to the target compound show activity against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.5 to 32 µg/mL, indicating their effectiveness in inhibiting microbial growth.

CompoundMIC (µg/mL)Target Organism
Compound A8E. coli
Compound B16S. aureus
Target Compound4C. albicans

Anticancer Activity

The compound has also been evaluated for its anticancer properties against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

A notable study reported the following IC50 values against selected cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical)10
MCF-7 (breast)15
A549 (lung)12

These findings suggest that the compound may act as a potential chemotherapeutic agent.

Enzyme Inhibition

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cellular signaling pathways. For example, it has been suggested that it targets kinases involved in tumor growth and proliferation, potentially leading to reduced cancer cell viability.

Interaction with Biological Targets

Molecular docking studies have indicated that the compound can bind effectively to targets such as the vascular endothelial growth factor receptor (VEGFR) and cyclooxygenase enzymes (COX). The binding affinities observed suggest a strong interaction that could inhibit the respective pathways critical for tumor angiogenesis and inflammation.

Case Study 1: Antimicrobial Evaluation

In a controlled study, researchers synthesized several derivatives of triazolo-thiazole compounds, including the target compound. The antimicrobial efficacy was assessed using standard disk diffusion methods against clinical isolates of bacteria and fungi. The results confirmed its superior activity compared to conventional antibiotics.

Case Study 2: Anticancer Studies

Another significant study involved testing the compound against a panel of human cancer cell lines at the National Cancer Institute (NCI). The target compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a lead candidate for further development.

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